molecular formula C12H19BO2 B14128545 2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 448211-42-5

2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14128545
CAS No.: 448211-42-5
M. Wt: 206.09 g/mol
InChI Key: ANDBJLOLAZQAGI-UHFFFAOYSA-N
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Description

2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a cyclohexadiene ring and a dioxaborolane moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclohexa-1,5-diene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a catalyst, such as a palladium or nickel complex, under mild conditions. The reaction proceeds through a borylation process, where the boron atom is introduced into the cyclohexadiene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the dioxaborolane moiety into other boron-containing functional groups.

    Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and other boron-containing compounds. These products are valuable intermediates in organic synthesis and materials science.

Scientific Research Applications

2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its unique boron-containing structure.

    Biology and Medicine: Research has explored its potential use in drug delivery systems and as a diagnostic tool in medical imaging.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating chemical transformations. The cyclohexadiene ring provides a reactive site for further functionalization, making the compound versatile in different chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,4-diene: An isomer of the compound with a different arrangement of double bonds.

    1,3-Cyclohexadiene: Another isomer with distinct chemical properties.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A similar boronic ester with an isopropoxy group instead of the cyclohexadiene ring.

Uniqueness

2-Cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexadiene ring and a dioxaborolane moiety. This structure imparts specific reactivity and stability, making it valuable in various chemical and industrial applications.

Properties

CAS No.

448211-42-5

Molecular Formula

C12H19BO2

Molecular Weight

206.09 g/mol

IUPAC Name

2-cyclohexa-1,5-dien-1-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H19BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h6,8-9H,5,7H2,1-4H3

InChI Key

ANDBJLOLAZQAGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCC=C2

Origin of Product

United States

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